Triethyl phosphite

Catalog No.
S600578
CAS No.
122-52-1
M.F
C6H15O3P
M. Wt
166.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl phosphite

CAS Number

122-52-1

Product Name

Triethyl phosphite

IUPAC Name

triethyl phosphite

Molecular Formula

C6H15O3P

Molecular Weight

166.16 g/mol

InChI

InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3

InChI Key

BDZBKCUKTQZUTL-UHFFFAOYSA-N

SMILES

CCOP(OCC)OCC

Solubility

Soluble in alcohol, ether
Solubility in water: reaction

Synonyms

Triethyl Phosphite; Tris(ethoxy)phosphine; Ethyl Phosphite, (EtO)3P (7CI); Ethyl Phosphite, Et3PO3 (4CI); NSC 5284; Phosphorous Acid Triethyl Ester;

Canonical SMILES

CCOP(OCC)OCC

Organic Synthesis:

  • As a Reactant

    TEP acts as a valuable reagent in organic synthesis, particularly for the preparation of phosphonate esters. Its ability to react with various electrophiles allows for the introduction of a phosphonate group into organic molecules []. This functionality is essential for creating pharmaceuticals, agrochemicals, and fire retardants.

  • As a Reducing Agent

    Due to its reducing properties, TEP can be used in specific reactions to convert nitro groups to amines. This application finds use in the synthesis of various organic compounds [].

Organometallic Chemistry:

  • As a Ligand: TEP forms stable complexes with transition metals, making it a valuable ligand in organometallic chemistry. These complexes are often used as catalysts in various organic transformations.

Analytical Chemistry:

  • As a Reference Standard: TEP serves as a reference standard in Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy due to its well-defined phosphorus chemical shift. This allows for the identification and characterization of other phosphorus-containing compounds in a sample.

Triethyl phosphite is an organophosphorus compound with the chemical formula C6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P} and is classified as a trialkyl phosphite. It is a colorless liquid with a characteristic odor and is used primarily in organic synthesis. This compound is notable for its reactivity, particularly as an alkylating agent and a nucleophile in various

TEP is a flammable liquid (flash point 130 °F) and can irritate skin, eyes, and respiratory system upon contact or inhalation []. It's crucial to handle TEP with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood in a well-ventilated area [].

Data:

  • Flammability: Flash point 130 °F (54.4 °C) [].

Several methods exist for synthesizing triethyl phosphite:

  • Direct Phosphorylation: Triethyl phosphite can be synthesized by reacting phosphorus trichloride with ethanol under controlled conditions. This method typically yields high purity products.
  • Esterification: The reaction of phosphorus acid with ethyl alcohol can also produce triethyl phosphite through esterification processes.
  • Phosphorylation of Alcohols: Another method involves the phosphorylation of ethyl alcohol using phosphorus oxychloride or similar reagents.

These methods vary in complexity and yield, with direct phosphorylation being the most common approach in laboratory settings .

Triethyl PhosphiteC6H15O4P\text{C}_6\text{H}_{15}\text{O}_4\text{P}HighOrganic synthesis, agricultureTrimethyl PhosphiteC3H9O3P\text{C}_3\text{H}_9\text{O}_3\text{P}ModerateOrganic synthesisDiethyl PhosphiteC4H11O3P\text{C}_4\text{H}_{11}\text{O}_3\text{P}ModerateIntermediate in synthesisTriphenyl PhosphiteC18H15O4P\text{C}_{18}\text{H}_{15}\text{O}_4\text{P}LowLigand in coordination chemistry

Uniqueness of Triethyl Phosphite:

  • Triethyl phosphite's higher reactivity compared to trimethyl phosphite makes it more suitable for certain synthetic applications.
  • Its ability to hydrolyze rapidly under acidic conditions allows for versatile use in various chemical environments.

Interaction studies involving triethyl phosphite focus on its reactivity with various substrates:

  • With Aromatic Amines: The compound has been shown to react with aromatic amines under specific conditions, leading to a range of N-alkylated products .
  • With Olefins: Studies indicate that triethyl phosphite can effectively interact with activated olefins, showcasing its utility in hydrophosphinylation reactions .

These interactions underline its versatility as a reagent in organic chemistry.

Physical Description

Triethyl phosphite appears as a clear colorless liquid with a strong foul odor. Flash point 130°F. Less dense than water and insoluble in water. Vapors heavier than air.
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

1.2

Boiling Point

311 °F at 760 mm Hg (USCG, 1999)
157.9 °C
157-159 °C

Flash Point

115 °F (USCG, 1999)
54 °C (129 °F) - closed cup
54 °C c.c.

Density

0.969 (USCG, 1999)
0.9629 g at 20 °C
Relative density (water = 1): 0.97

Odor

Pungent odor
Characteristic, obnoxious phosphite odo

Melting Point

-112 °C

UNII

6B2R04S55G

GHS Hazard Statements

Aggregated GHS information provided by 265 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (96.23%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (66.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (21.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (70.19%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (23.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (21.51%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (58.11%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Triethyl phosphite is a colorless liquid. It has a pungent, obnoxious odor. Triethyl phosphite reacts rapidly with water. USE: Triethyl phosphite is used in the production of flame retardants, pesticides and pharmaceuticals. EXPOSURE: Workers that use triethyl phosphite may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to triethyl phosphite due to its rapid reactino with water. If triethyl phosphite is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It hydrolyzes rapidly with water and, therefore, will not move into air from moist soil and water surfaces, adsorb to soil, or build up in fish. It will not be broken down by microorganisms. RISK: Data on the potential for triethyl phosphite to produce toxic effects in humans were not available. Triethyl phosphite is a skin, eye, and respiratory irritant in laboratory animals. Allergic skin reactions occur in some animals following repeated skin exposure. Toxicity after single oral, dermal, or inhalation exposures is low in laboratory animals. Difficulty breathing and death occurred in some animals at extremely high air levels. Difficulty breathing, changes in the blood, tremors, paralysis, and damage to the lungs, stomach, liver, and kidneys, and death occurred in some laboratory animals after exposure to high-to-extremely high oral doses. Decreased fertility and an increased number of stillbirths occurred in laboratory animals exposed before and during pregnancy at high oral doses that caused toxicity in the mothers (tremors, decreased body weight). Surviving pups were underweight and had reduced survival rates. No major birth defects were observed. Data on the potential for triethyl phosphite to cause cancer were not available. The potential for triethyl phosphite to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1.95 mm Hg at 20 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

122-52-1

Associated Chemicals

Ethyl phosphite; 15845-66-6

Wikipedia

Triethyl phosphite

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

Triethyl phosphite is produced in a closed system by reaction of phosphorous trichloride and ethanol in the presence of an inorganic or organic base. The product is purified by distillation.
Reaction of ethyl alcohol and phosphorus trichloride in the presence of a tertiary amine.

General Manufacturing Information

Phosphorous acid, triethyl ester: ACTIVE
Certain phosphorous compounds such as tri-ethyl phosphite are used as sugarcane ripeners.
Triethyl phosphite is a Schedule 3B precursor.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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